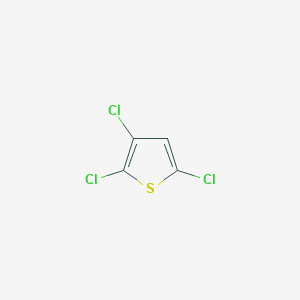

2,3,5-Trichlorothiophene

Descripción general

Descripción

2,3,5-Trichlorothiophene is a chlorinated derivative of thiophene, a heterocyclic compound consisting of a five-membered ring with four carbon atoms and one sulfur atom. The chlorination at the 2, 3, and 5 positions of the thiophene ring significantly alters the chemical and physical properties of the molecule, making it a valuable intermediate in various chemical syntheses.

Synthesis Analysis

The synthesis of thiophene derivatives is a well-studied area. For instance, the synthesis of 2,5-dichlorothiophene derivatives has been achieved through a palladium-catalyzed Suzuki cross-coupling reaction, starting from 3,4-dibromo-2,5-dichlorothiophene and various arylboronic acids . Additionally, 2,5-dichlorothiophene has been polymerized using aluminum chloride–cupric chloride, suggesting a potential pathway for the synthesis of 2,3,5-trichlorothiophene derivatives through similar halogenation and coupling reactions .

Molecular Structure Analysis

The molecular structure of thiophene derivatives has been extensively studied. For example, the molecular structure of 2,5-dimethylthiophene was determined using gas electron diffraction, which could provide insights into the structural aspects of 2,3,5-trichlorothiophene . The crystal and molecular structure of a related compound, 1-(2'-thiophen)-3-(2,3,5-trichlorophenyl)-2-propen-1-one, was confirmed by X-ray diffraction studies, indicating that the thiophene ring exhibits a planar conformation .

Chemical Reactions Analysis

Thiophene derivatives undergo various chemical reactions. A novel Friedel-Crafts type reaction involving 2-chlorothiophene with active aromatic compounds has been reported, leading to the formation of 2-arylthiophenes . This suggests that 2,3,5-trichlorothiophene could also participate in similar electrophilic aromatic substitution reactions under the right conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by substituents on the thiophene ring. For instance, the introduction of dimethylsilyl groups on a thiophene ring significantly affects its electronic properties, as shown by molecular orbital calculations and UV spectroscopy . This implies that the trichloro substituents in 2,3,5-trichlorothiophene would also impact its electronic characteristics and reactivity.

Relevant Case Studies

Several case studies highlight the utility of thiophene derivatives. The synthesis and biological evaluation of 2-amino-3-(4-chlorobenzoyl)-4-[(4-arylpiperazin-1-yl)methyl]-5-substituted-thiophenes have shown that these compounds are potent allosteric enhancers of the A1 adenosine receptor, with the 5-aryl group significantly contributing to activity . Additionally, the nonlinear optical properties of thiophene derivatives have been explored, with significant hyperpolarizability values indicating potential applications as nonlinear optical materials .

Aplicaciones Científicas De Investigación

1. Thermochemical Parameters and Theoretical Study

- Summary of Application: 2,3,5-Trichlorothiophene is used in the study of chlorinated compounds of thiophene. The study involves computing thermochemical and geometrical parameters of the complete series of chlorinated isomers of thiophene .

- Methods of Application: The study uses the accurate chemistry model of CBS-QB3 to compute standard entropies, standard enthalpies of formation, standard Gibbs free energies of formation, and heat capacities .

- Results or Outcomes: The calculated enthalpy values agree with available limited experimental values. The DFT-based reactivity descriptors were used to elucidate the site selectivity for the chlorination sequence of thiophene .

2. Synthesis of Drugs and Plant Protection Agents

- Summary of Application: 2,3,5-Trichlorothiophene is used in the synthesis of drugs and plant protection agents . It is often used in medicinal chemistry as a derivative of thiophene .

- Methods of Application: The specific methods of application can vary greatly depending on the specific drug or plant protection agent being synthesized .

- Results or Outcomes: There are several examples of marketed drugs containing this moiety such as tioconazole, lornoxicam, and rivaroxaban .

3. Preparation of Chalcones Compounds

- Summary of Application: 2,5-Dichlorothiophene, which can be formed from 2,3,5-Trichlorothiophene, is used in the preparation of chalcones compounds .

- Methods of Application: The specific methods of application can vary greatly depending on the specific chalcones compound being synthesized .

- Results or Outcomes: The chalcones compounds have been evaluated for antimicrobial activity .

4. Synthesis of Other Thiophene Derivatives

- Summary of Application: 2,3,5-Trichlorothiophene can be used in the synthesis of other thiophene derivatives . These derivatives can be used as intermediates in the synthesis of a variety of organic compounds .

- Methods of Application: The specific methods of application can vary greatly depending on the specific thiophene derivative being synthesized .

- Results or Outcomes: The synthesis of these derivatives can lead to a variety of organic compounds with potential applications in various fields .

5. Spectroscopic Studies

- Summary of Application: 2,3,5-Trichlorothiophene can be used in spectroscopic studies . Its spectra can be analyzed for various purposes, such as understanding its structure and behavior .

- Methods of Application: The compound can be analyzed using various spectroscopic techniques, such as Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy .

- Results or Outcomes: The results of these studies can provide valuable information about the compound, which can be used in various scientific fields .

Safety And Hazards

Propiedades

IUPAC Name |

2,3,5-trichlorothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HCl3S/c5-2-1-3(6)8-4(2)7/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZIFHMYTYFPVMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HCl3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00169323 | |

| Record name | Thiophene, 2,3,5-trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00169323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,5-Trichlorothiophene | |

CAS RN |

17249-77-3 | |

| Record name | Thiophene, 2,3,5-trichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017249773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiophene, 2,3,5-trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00169323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl benzo[c]cinnoline-4-carboxylate](/img/structure/B96234.png)

![Benzenesulfonamide, 4-[(5-cyano-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinyl)azo]-](/img/structure/B96239.png)

![[1,2,4]Triazolo[4,3-b]pyridazine-3,6-diamine](/img/structure/B96241.png)

![6-Bromobenzo[b]thiophene](/img/structure/B96252.png)